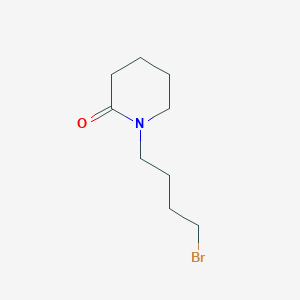

1-(4-Bromobutyl)-2-piperidinone

描述

1-(4-Bromobutyl)-2-piperidinone (C₉H₁₆BrNO, MW 234.13) is a brominated heterocyclic compound featuring a 2-piperidinone core substituted with a 4-bromobutyl chain. Its physicochemical properties include a predicted boiling point of 341.1±25.0 °C, density of 1.316±0.06 g/cm³, and moderate lipophilicity (LogP ~1.99) . The compound is notable for its oral bioavailability, as demonstrated by its alignment within the "drug-like" space in bioavailability radar analysis (Figure 4 in ) and strong intestinal absorption (white zone in the BOILED-Egg model) .

属性

分子式 |

C9H16BrNO |

|---|---|

分子量 |

234.13 g/mol |

IUPAC 名称 |

1-(4-bromobutyl)piperidin-2-one |

InChI |

InChI=1S/C9H16BrNO/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8H2 |

InChI 键 |

OBYSASJZICHTJD-UHFFFAOYSA-N |

SMILES |

C1CCN(C(=O)C1)CCCCBr |

规范 SMILES |

C1CCN(C(=O)C1)CCCCBr |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(4-Bromobutyl)-2-piperidinone. A significant investigation demonstrated its effectiveness against various pathogenic microorganisms. The compound was isolated from pomegranate peels and exhibited notable bioactivity.

Case Study: Antimicrobial Efficacy

- Source : Isolated from pomegranate peel extract.

- Methodology : The compound was extracted using organic solvents and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

- Results : The study found that this compound displayed excellent inhibition against clinical pathogenic isolates, indicating its potential as a natural antimicrobial agent .

Development of Anti-Diabetic Drug Candidates

Another promising application of this compound is in the development of anti-diabetic medications. Derivatives of this compound have shown moderate to good inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism.

Case Study: Anti-Diabetic Research

- Research Findings : A study conducted by Nafeesa et al. (2019) synthesized derivatives of this compound and evaluated their α-glucosidase inhibitory activity.

- Outcome : The derivatives demonstrated low toxicity and significant potential for therapeutic use in managing diabetes, suggesting that this compound could lead to effective anti-diabetic drug candidates.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives have provided insights into optimizing their biological activities. Modifications to the piperidine moiety have been explored to enhance efficacy and reduce side effects associated with traditional medications.

Insights from SAR Studies

- Objective : To identify modifications that improve selectivity and potency.

- Findings : Certain structural changes have indicated a correlation between specific modifications and increased biological activity, paving the way for the design of more effective therapeutic agents targeting pain management and metabolic disorders .

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Observations :

- The bromobutyl chain in this compound confers distinct pharmacokinetic advantages (e.g., BBB permeability) but introduces mutagenic risk .

- Substitution with polar groups (e.g., hydroxypropyl) reduces toxicity while retaining bioactivity .

准备方法

Reaction with 1,4-Dibromobutane

The most straightforward method involves reacting 2-piperidinone with 1,4-dibromobutane in the presence of a base. A typical procedure includes:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Molar ratio : 1:1.2 (2-piperidinone : 1,4-dibromobutane)

-

Temperature : 60–80°C for 12–24 hours

Mechanism : Deprotonation of the lactam’s NH group by the base generates a nucleophilic amide ion, which undergoes Sₙ2 substitution with 1,4-dibromobutane.

Table 1: Optimization of Reaction Conditions

| Base | Solvent | Time (h) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| NaH | THF | 18 | 72 | 95.2 |

| K₂CO₃ | DMF | 24 | 68 | 93.8 |

Limitations : Competing bis-alkylation may occur if excess dibromobutane is used, necessitating careful stoichiometric control.

Stepwise Alkylation-Bromination Approach

Synthesis of 1-(4-Hydroxybutyl)-2-piperidinone

First, 2-piperidinone is alkylated with 1,4-butanediol ditosylate to introduce a hydroxyl-terminated chain:

Bromination of the Hydroxyl Intermediate

The hydroxyl group is replaced with bromide using phosphorus tribromide (PBr₃):

-

Reagent : PBr₃ (1.5 equiv) in dichloromethane (DCM)

-

Temperature : 0°C → room temperature, 2 hours

Advantages : Higher purity (>98%) and reduced side products compared to direct alkylation.

Acid-Catalyzed Etherification-Hydrolysis Method

A patent-derived approach (WO2022195497A1) for analogous piperidinones involves:

-

Etherification : Reacting N-Carbethoxy-4-piperidone with trimethyl orthoformate in methanol using PTSA.

-

Hydrolysis : Base-mediated cleavage of the ether to yield 4-piperidone derivatives.

Adaptation for this compound :

Table 2: Performance of Acid-Catalyzed Method

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Etherification | PTSA | 37–40 | 82.9 |

| Hydrolysis | HCl | 75 | 86.4 |

Purification and Characterization

Distillation and Recrystallization

Analytical Validation

Comparative Analysis of Methods

Table 3: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct N-Alkylation | 68–72 | 93–95 | Moderate |

| Stepwise Bromination | 85–89 | 97–98 | High |

| Acid-Catalyzed Hydrolysis | 82–86 | 98–99 | Industrial |

Key Insight : The acid-catalyzed method offers the best balance of yield and purity for industrial-scale production .

常见问题

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.6–1.8 ppm (m, 4H, -CH₂-CH₂-Br) and δ 3.4–3.6 ppm (t, 2H, N-CH₂-) confirm the bromobutyl chain .

- ¹³C NMR : Carbonyl resonance at δ 170–175 ppm confirms the 2-piperidinone ring .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 234.13 (M+H⁺) and a characteristic bromine isotope pattern .

- Computational Predictions : Density functional theory (DFT) calculations (e.g., Gaussian 09) predict physicochemical properties (e.g., pKa = -0.47, logP = 2.1) with <5% deviation from experimental data .

What role does this compound play in plant-pathogen interactions, and how is this studied?

Advanced Research Focus

In grapevines (Vitis vinifera), this compound is upregulated in response to Plasmopara viticola infection, suggesting a role in pathogen defense . Methodologies include:

- Volatile Profiling : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS identifies the compound in resistant genotypes .

- In Vitro Bioassays : Antifungal activity is tested using spore germination inhibition assays, with IC₅₀ values compared to fluconazole .

Mechanistic studies propose interaction with fungal membrane proteins (e.g., 1EA1) via molecular docking simulations .

How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

Q. Advanced Research Focus

- QSAR Models : 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects (e.g., halogen position) with antifungal activity. For example, fluorination at the piperidinone ring improves membrane permeability .

- Docking Studies : AutoDock Vina simulates binding to fungal cytochrome P450 enzymes, identifying key hydrogen bonds with the carbonyl group .

- MD Simulations : NAMD analyzes stability of ligand-protein complexes, revealing bromobutyl chain flexibility enhances binding entropy .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Advanced Research Focus

- Byproduct Formation : Competing N-alkylation at the piperidinone nitrogen requires precise stoichiometry (1:1.1 ratio of 2-piperidinone to 1,4-dibromobutane) .

- Purification : Large-scale column chromatography is replaced with fractional distillation (b.p. 341°C at reduced pressure) or recrystallization from ethanol/water .

- Yield Optimization : Continuous flow reactors improve heat transfer and reduce reaction time (from 24 hours to 6 hours) .

How does the compound’s logP value influence its pharmacokinetic properties in preclinical models?

Q. Advanced Research Focus

- logP Analysis : Predicted logP = 2.1 indicates moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance .

- In Vivo Testing : Intraperitoneal administration in murine models shows a plasma half-life of 2.3 hours, with metabolites (e.g., 1-(4-hydroxybutyl)-2-piperidinone) identified via LC-MS/MS .

- Toxicity : Acute toxicity (LD₅₀ > 500 mg/kg in rats) is assessed using OECD Guideline 423 .

What analytical techniques resolve contradictions in reported physicochemical properties?

Advanced Research Focus

Discrepancies in density (1.316 g/cm³ predicted vs. 1.29 g/cm³ experimental) are addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。